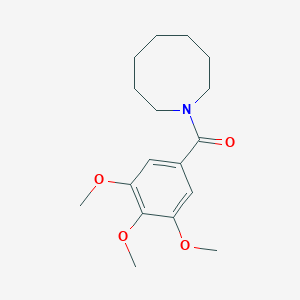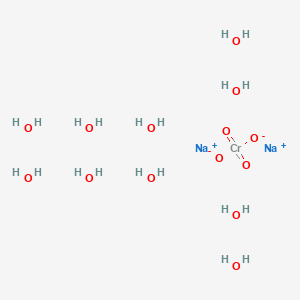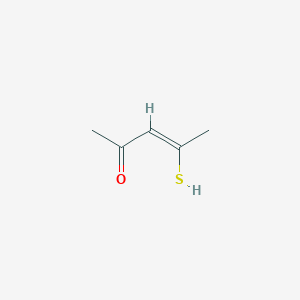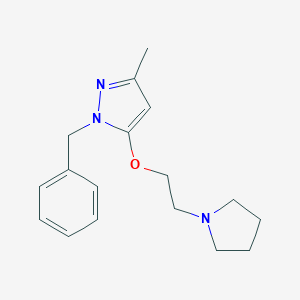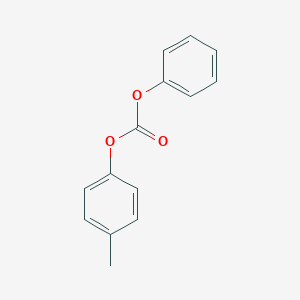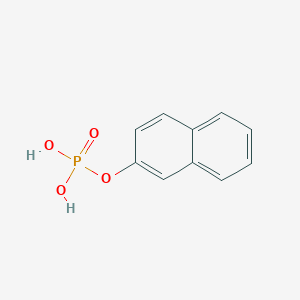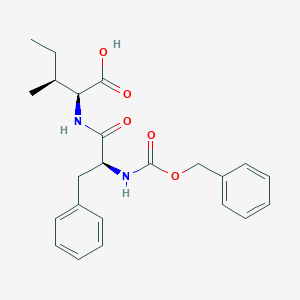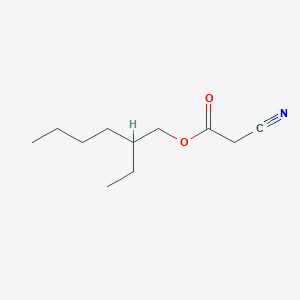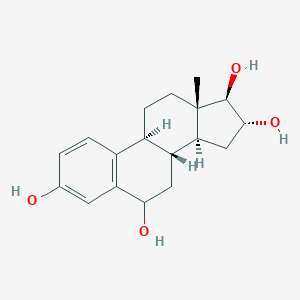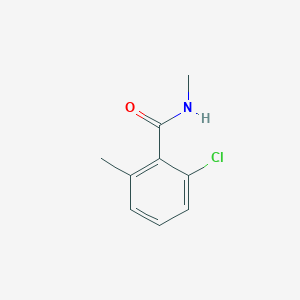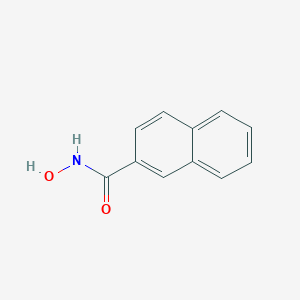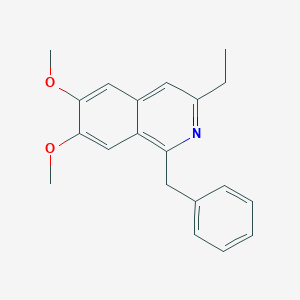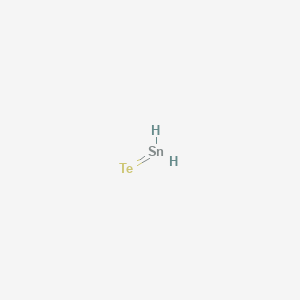
Tellanylidenestannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Organotin and organotellurium compounds have been widely studied for their unique structural and chemical properties. While Tellanylidenestannane was not directly mentioned, the research on related compounds might provide a foundational understanding of its potential characteristics.
Synthesis Analysis
The synthesis of organometallic compounds involving tin (Sn) and tellurium (Te) often involves the use of palladium-catalyzed reactions or reactions with elemental chalcogens. For instance, silylstannylation of allenes and cyclization of allenynes can lead to the synthesis of highly functionalized allylstannanes, which could be related to the synthesis of Tellanylidenestannane (Kumareswaran et al., 2004).
Molecular Structure Analysis
Organotellurium and organostannane compounds exhibit a range of molecular structures, from simple linear to complex cyclic arrangements. The structure of these compounds can be significantly influenced by the nature of the substituents and the synthesis conditions. Studies on related compounds like diorganyldiaryloxytelluranes with intramolecular Te ⋯ N coordination bonds offer insights into the potential structure of Tellanylidenestannane (Minkin et al., 1988).
Wissenschaftliche Forschungsanwendungen
-
Semiconductor, Thermoelectric, and Piezoelectric Applications
- Tellurium nanostructures, as narrow bandgap semiconductors, have numerous potential applications in the fabrication of many modern devices . They have aroused wide interest in semiconductor, thermoelectric, and piezoelectric applications .
- The methods of application or experimental procedures involve synthesizing diverse emerging Te nanostructures with controlled compositions, sizes, shapes, and structures .
- The outcomes of these applications are still under research, but the structure-determined nature of these functional Te nanomaterials makes them an attractive candidate for modern applications .
-
- Tellurium nanomaterials have shown potential in phototherapy and reactive oxygen species (ROS)-related applications in the biomedical field .
- The methods of application or experimental procedures involve developing one-dimensional (1D) and two-dimensional (2D) Te nanostructures due to their inherent structural anisotropy .
- The outcomes of these applications are still under research, but the intrinsic biological potential of Te-based nanomaterials has been recognized .
Eigenschaften
IUPAC Name |
tellanylidenestannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sn.Te.2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURRKPRQEQXTBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SnH2]=[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2SnTe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tellanylidenestannane | |
CAS RN |
12040-02-7 |
Source


|
| Record name | Tin telluride (SnTe) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
